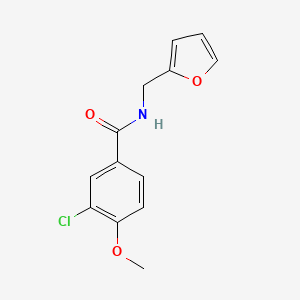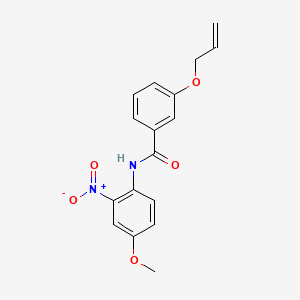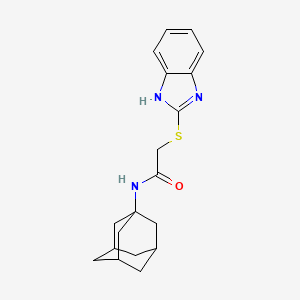![molecular formula C20H15N3O4 B4411403 [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate
Descripción general
Descripción
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate, commonly known as MQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQC is a synthetic molecule that has been synthesized using various methods, and its properties and effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of MQC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MQC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MQC has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
MQC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. MQC has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to scavenge free radicals, thereby reducing oxidative stress. MQC has also been shown to induce apoptosis in tumor cells, suggesting its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MQC has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-characterized properties. MQC has also been shown to exhibit potent biological activities, making it a promising candidate for drug development. However, the limitations of MQC include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on MQC, including the development of more efficient synthesis methods, the investigation of its potential as a fluorescent probe for the detection of metal ions, and the exploration of its potential as a corrosion inhibitor for metal surfaces. Additionally, further studies are needed to elucidate the mechanism of action of MQC and to identify its molecular targets. Furthermore, the potential of MQC as an anticancer agent should be investigated in more detail, including its efficacy in animal models and its potential for combination therapy with other anticancer agents.
Aplicaciones Científicas De Investigación
MQC has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MQC has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. MQC has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces. In analytical chemistry, MQC has been used as a standard reference material for the calibration of analytical instruments.
Propiedades
IUPAC Name |
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-12-6-8-13(9-7-12)19-23-22-18(27-19)11-26-20(25)15-10-17(24)21-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSKCBRQFNGIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(benzyloxy)benzoyl]pyrrolidine](/img/structure/B4411324.png)

![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl propionate](/img/structure/B4411338.png)
![2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4411346.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4411349.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B4411361.png)
![[2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride](/img/structure/B4411369.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4411378.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B4411379.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4411387.png)
![2-[3-(acetylamino)phenoxy]-N-2-biphenylylacetamide](/img/structure/B4411395.png)
![4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4411396.png)

